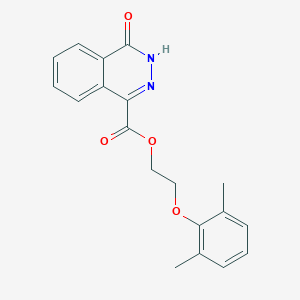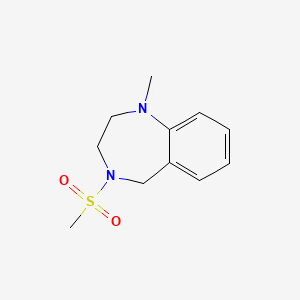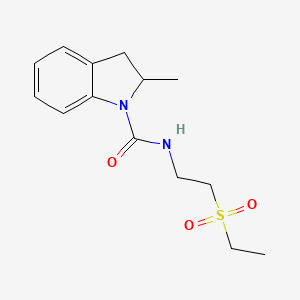
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide, also known as ESI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ESI is a synthetic compound that can be used to study the mechanisms of action of various biological processes.
科学研究应用
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been used in various scientific research studies due to its potential applications in the field of biochemistry. It has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme kinetics. Additionally, this compound has been used to study the mechanisms of action of various biological processes, including cell signaling pathways and protein-protein interactions.
作用机制
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide works by inhibiting the activity of certain enzymes, specifically those that are involved in various biological processes. It does this by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can result in altered biochemical and physiological effects in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the activity of certain enzymes, resulting in altered cellular signaling pathways and protein-protein interactions. Additionally, this compound has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases.
实验室实验的优点和局限性
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to be stable under a variety of conditions, making it useful in a wide range of experiments. However, there are also limitations to its use. This compound can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound can be expensive to produce, which can limit its accessibility to some researchers.
未来方向
There are several future directions for research involving N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide. One potential area of research is the development of new synthetic compounds that have similar properties to this compound but are less toxic to cells. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and how it can be used to study various biological processes. Finally, this compound has potential applications in the development of new drugs for the treatment of inflammatory diseases, and further research in this area is needed.
合成方法
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-methyl-2,3-dihydroindole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-ethylsulfonyl ethanolamine to form the desired compound, this compound. The final product is purified using column chromatography.
属性
IUPAC Name |
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)9-8-15-14(17)16-11(2)10-12-6-4-5-7-13(12)16/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTQIPVBELEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
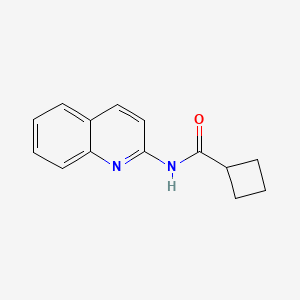
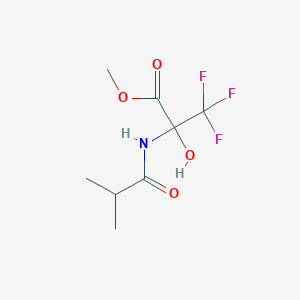
![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
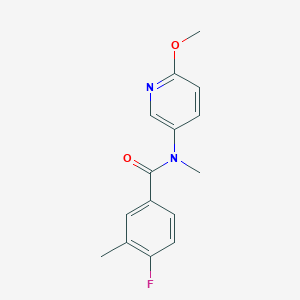
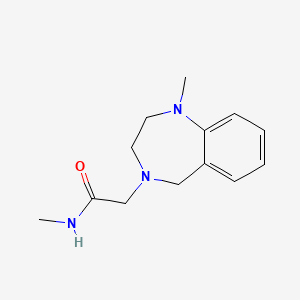
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
